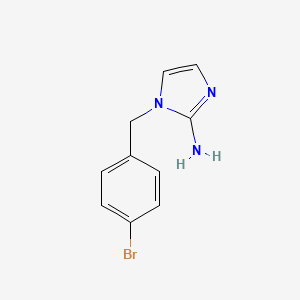

1-(4-Bromobenzyl)-1H-imidazol-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c11-9-3-1-8(2-4-9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPGCBYXHYYUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Development of a Training Set:a Series of Analogues of 1 4 Bromobenzyl 1h Imidazol 2 Amine Would Be Synthesized and Their Biological Activity E.g., Enzyme Inhibition, Receptor Binding Affinity Would Be Experimentally Determined. These Compounds Would Constitute the Training Set for the Qsar Model. Structural Modifications Could Include:

Substitution on the bromobenzyl ring with various electron-donating or electron-withdrawing groups.

Alteration of the substituent at the 2-amino position of the imidazole (B134444) ring.

Introduction of substituents on the imidazole ring itself.

Model Validation:the Predictive Power of the Generated Qsar Model is Further Validated Using an External Test Set of Compounds That Were Not Used in the Model S Development.nih.gova High Correlation Between the Predicted and Experimental Activities for the Test Set Compounds Confirms the Robustness and Reliability of the Qsar Model.

Application in Analogue Design:

Once a validated QSAR model is established, it can be a powerful tool for designing new analogues of 1-(4-bromobenzyl)-1H-imidazol-2-amine. The model can help identify which molecular properties are most influential for biological activity. For instance, the QSAR equation might reveal that:

Increased hydrophobicity in a specific region of the molecule enhances activity.

The presence of a hydrogen bond donor at a particular position is beneficial.

Bulky substituents on the benzyl (B1604629) ring are detrimental to activity.

Armed with this knowledge, medicinal chemists can prioritize the synthesis of novel analogues that are predicted by the QSAR model to have high activity. This in silico screening significantly streamlines the drug discovery process, making it more efficient and cost-effective.

Below is a hypothetical data table illustrating the kind of information that would be used to develop a QSAR model for analogues of this compound.

| Compound | R1 (on Benzyl Ring) | R2 (on Amino Group) | Experimental pIC50 | LogP | Molecular Weight | Topological Polar Surface Area (TPSA) |

|---|---|---|---|---|---|---|

| 1 | 4-Br | H | 6.2 | 3.5 | 266.1 | 41.5 |

| 2 | 4-Cl | H | 6.0 | 3.2 | 221.7 | 41.5 |

| 3 | 4-F | H | 5.8 | 2.9 | 205.2 | 41.5 |

| 4 | 4-CH3 | H | 5.5 | 3.1 | 201.3 | 41.5 |

| 5 | 4-OCH3 | H | 5.7 | 2.9 | 217.3 | 50.7 |

| 6 | 4-Br | CH3 | 6.4 | 3.8 | 280.1 | 32.4 |

| 7 | 4-Br | C2H5 | 6.3 | 4.1 | 294.2 | 32.4 |

| 8 | 3-Br | H | 5.9 | 3.5 | 266.1 | 41.5 |

| 9 | 3,4-diCl | H | 6.5 | 3.9 | 256.1 | 41.5 |

| 10 | 4-NO2 | H | 6.8 | 2.8 | 232.2 | 87.3 |

Pharmacological and Biological Research Aspects of 1 4 Bromobenzyl 1h Imidazol 2 Amine Pre Clinical Focus

In Vitro Biological Screening Methodologies

The evaluation of 1H-imidazol-2-amine derivatives in pre-clinical research typically involves a battery of in vitro assays to determine their biological effects. These methodologies are crucial for identifying and characterizing the pharmacological properties of new chemical entities.

Enzyme Inhibition Assays

Derivatives of 1H-imidazol-2-amine have been identified as inhibitors of several key enzymes, indicating that 1-(4-Bromobenzyl)-1H-imidazol-2-amine could be screened for similar activities.

Arginase Inhibition: Arginase is a binuclear manganese metalloenzyme that plays a role in the urea (B33335) cycle. Its inhibition is a therapeutic strategy for conditions like asthma and cardiovascular diseases. acs.orgnih.gov A common assay to determine arginase inhibition involves monitoring the hydrolysis of L-arginine to L-ornithine and urea. The amount of urea produced can be quantified using a colorimetric assay with α-isonitrosopropiophenone. The inhibitory potential of a compound is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, 2-aminoimidazole itself has been shown to be a weak noncompetitive inhibitor of human arginase I with a Ki of 3.6 mM. medchemexpress.com

Vascular Adhesion Protein-1 (VAP-1) Inhibition: VAP-1, a semicarbazide-sensitive amine oxidase (SSAO), is involved in leukocyte adhesion and migration, making it a target for inflammatory diseases. patsnap.comfrontiersin.org VAP-1 inhibitory activity can be measured using a coupled colorimetric assay. nih.gov This assay often uses benzylamine (B48309) as a substrate and measures the production of hydrogen peroxide, a product of the enzymatic reaction. The inhibitory activity is determined by measuring the reduction in signal in the presence of the test compound.

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. wikipedia.org Inhibition of topoisomerase II can be assessed through a DNA relaxation assay. nih.gov In this assay, supercoiled plasmid DNA is incubated with the enzyme in the presence and absence of the inhibitor. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose (B213101) gel electrophoresis. An effective inhibitor will prevent the enzyme from relaxing the supercoiled DNA.

Table 1: Examples of Enzyme Inhibition by 1H-imidazol-2-amine Derivatives

| Derivative Class | Target Enzyme | Assay Method | Reported Activity |

|---|---|---|---|

| 2-Aminoimidazole Amino Acids | Human Arginase I | Urea Quantification | Kd = 2 µM for the most potent inhibitor acs.orgnih.gov |

| 1H-benzimidazol-2-amine | Vascular Adhesion Protein-1 (VAP-1) | Colorimetric Assay | Human IC50 = 0.019 µM for a potent derivative |

| Benzodiimidazoles | Topoisomerase II | DNA Relaxation Assay | Catalytic inhibition observed nih.gov |

Receptor Binding Assays

While specific receptor binding profiles for this compound are not established, the imidazole (B134444) scaffold is a common feature in ligands for various receptors. researchgate.net Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. wikipedia.org These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to compete with the labeled ligand for binding to the receptor, which is often present in a membrane preparation from cells expressing the receptor. merckmillipore.comresearchgate.net The amount of labeled ligand displaced by the test compound is measured, and from this, the binding affinity (often expressed as Ki or IC50) of the test compound can be determined.

Cell-Based Assays for Specific Biological Activities

Cell-based assays are critical for understanding the effects of a compound in a more physiologically relevant context.

Inhibition of Cell Proliferation: This is a key assay for identifying potential anticancer agents. creative-diagnostics.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. nih.gov In this assay, metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be measured spectrophotometrically. A decrease in formazan production in the presence of a compound indicates a reduction in cell viability or proliferation. Studies on imidazole derivatives have shown their ability to inhibit the growth of various cancer cell lines. nih.gov

Modulation of Signaling Pathways: Compounds can exert their effects by modulating specific cellular signaling pathways. Western blotting is a common technique used to analyze changes in the expression and phosphorylation status of key proteins within a signaling cascade. For instance, imidazole derivatives have been shown to suppress Akt activation in colon cancer cells. nih.gov Another example is the transforming growth factor-beta (TGF-β) signaling pathway, where inhibitors of the ALK5 receptor, which can contain an imidazole core, are investigated for their anticancer effects. nih.gov

Antibiofilm Activity: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. semanticscholar.org The ability of a compound to inhibit biofilm formation can be assessed using a crystal violet staining assay. medchemexpress.com In this assay, bacteria are grown in microtiter plates in the presence of the test compound. After an incubation period, the planktonic bacteria are removed, and the remaining biofilm is stained with crystal violet. The amount of biofilm is then quantified by measuring the absorbance of the solubilized stain. 2-Aminoimidazole derivatives have been shown to be potent antibiofilm agents. medchemexpress.comnih.gov

Target Identification and Validation Strategies for this compound

Identifying the molecular target of a bioactive compound is a crucial step in drug discovery. For derivatives of 1H-imidazol-2-amine, several targets have been identified and validated through various strategies.

Pull-Down Assays: This technique is used to identify protein binding partners of a small molecule. In the case of 2-aminoimidazole-based antibiofilm agents, a biotinylated analog of the compound was used to "pull down" its protein target from a bacterial lysate. acs.org Subsequent identification of the bound protein by mass spectrometry revealed BfmR, a response regulator involved in biofilm development, as a direct target. acs.orgnih.gov

Genetic Validation: Once a potential target is identified, its role in the observed biological effect can be validated using genetic techniques. For example, to confirm that arginase is the relevant target for the effects of 2-aminoimidazole amino acid inhibitors in a disease model, one could use animal models with a genetic knockout of the arginase gene. mdpi.comresearchgate.net If the compound has no effect in the knockout animals, it provides strong evidence that the compound's activity is mediated through that specific target.

Computational Docking: Molecular docking simulations can be used to predict the binding mode of a compound to its target protein. nih.gov This can help to rationalize the observed structure-activity relationships and guide the design of more potent analogs. For example, computational docking has been used to model the interaction of 2-aminoimidazole derivatives with their bacterial response regulator target, BfmR. acs.org

Mechanistic Investigations of Biological Activity

Understanding the molecular mechanism of action of a compound provides a deeper insight into its biological effects and is essential for its further development.

Elucidation of Molecular Mechanisms of Action

Enzyme Kinetics: To understand how a compound inhibits an enzyme, detailed kinetic studies are performed. These studies can determine whether the inhibition is competitive, noncompetitive, uncompetitive, or mixed-inhibition. For example, 2-aminoimidazole was found to be a noncompetitive inhibitor of human arginase I, meaning it binds to a site on the enzyme that is distinct from the substrate binding site. nih.gov

Structural Biology: X-ray crystallography can provide a high-resolution three-dimensional structure of a compound bound to its target protein. This information is invaluable for understanding the specific molecular interactions that are responsible for the compound's activity. The crystal structure of 2-aminoimidazole bound to human arginase I revealed that it binds in the active site but does not directly interact with the catalytic binuclear manganese cluster. nih.gov

Cellular Mechanism of Action: In a cellular context, the mechanism of action can be elucidated by examining the downstream effects of target engagement. For instance, the anticancer effects of some imidazole derivatives are attributed to their ability to induce apoptosis (programmed cell death). This can be confirmed by observing characteristic morphological changes in the cells, such as chromatin condensation, and by measuring the activation of key apoptotic proteins like caspases. nih.gov Furthermore, the inhibition of topoisomerase by these compounds can lead to DNA strand breaks, which in turn triggers a DNA damage response and can lead to cell cycle arrest and apoptosis. nih.govnih.gov

Table 2: Investigated Mechanisms of Action for 1H-imidazol-2-amine Derivatives

| Derivative Class | Biological Activity | Elucidated Mechanism of Action |

|---|---|---|

| 2-Aminoimidazole Amino Acids | Arginase Inhibition | Noncompetitive inhibition, binding to the active site without direct metal chelation. nih.gov |

| 2-Aminoimidazole-based compounds | Antibiofilm | Binds to and inhibits the function of the bacterial response regulator BfmR. acs.orgnih.gov |

| Imidazole derivatives | Anticancer | Induction of apoptosis via caspase activation and cell cycle arrest; inhibition of topoisomerase leading to DNA damage. nih.gov |

| 1H-benzimidazol-2-amine derivatives | VAP-1 Inhibition | Inhibition of the enzymatic activity of VAP-1, which reduces the production of inflammatory mediators. patsnap.com |

Structure-Function Relationships at the Molecular Level

The biological activity of N-benzyl-2-aminoimidazole derivatives can be significantly modulated by the nature and position of substituents on both the imidazole and the benzyl (B1604629) rings. Structure-activity relationship (SAR) studies on related heterocyclic compounds, such as benzimidazoles and other imidazole derivatives, provide insights into the molecular interactions that may govern the efficacy of this compound.

For instance, in a series of 2-substituted N-benzyl benzimidazoles evaluated for bradykinin (B550075) B1 receptor antagonist activity, modifications to the substituents had a profound impact on inhibitory concentrations. The parent compound with a simple N-benzyl group exhibited an IC50 of 3500 nM, whereas the introduction of an acetamide (B32628) moiety improved activity to an IC50 of 15 nM. Further optimization, including the incorporation of a chloroimidazole derivative, led to a highly potent compound with an IC50 of 0.3 nM. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituents.

Similarly, for 2-phenyl-substituted benzimidazoles, the nature of substituents on the phenyl ring was found to be critical for COX and 5-lipoxygenase inhibition. An amine group at one position enhanced the inhibition of all three enzymes, while a lipophilic group at another position favored COX-1 inhibition, and a hydrophilic group promoted COX-2 inhibition. nih.gov

In the context of this compound, the 4-bromo substituent on the benzyl ring is a key feature. Halogen atoms, such as bromine, can influence a molecule's properties in several ways:

Lipophilicity: The bromo group increases the lipophilicity of the benzyl moiety, which can enhance membrane permeability and access to hydrophobic binding pockets within a target protein.

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and influence π-π stacking interactions with the target.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the active site of a protein, thereby contributing to binding affinity and selectivity.

The 2-amino group on the imidazole ring is a crucial functional group that can act as a hydrogen bond donor and participate in electrostatic interactions, anchoring the molecule within the active site of a target enzyme or receptor.

A hypothetical SAR study for this compound could involve the systematic modification of these key features, as outlined in the table below.

| Modification Site | Substituent Change | Potential Impact on Biological Activity |

|---|---|---|

| 4-Position of Benzyl Ring | Replacement of Bromo with other Halogens (Cl, F) | Modulation of lipophilicity and halogen bonding potential. |

| Introduction of Electron-Donating Groups (e.g., -CH3, -OCH3) | Alteration of electronic properties and steric bulk. | |

| Introduction of Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Introduction of new interaction points with the target. | |

| 2-Amino Group of Imidazole | Alkylation (e.g., -NHCH3, -N(CH3)2) | Alteration of hydrogen bonding capacity and basicity. |

| Acylation (e.g., -NHC(O)CH3) | Introduction of a neutral amide group, potentially altering binding mode. |

In Vivo Proof-of-Concept Studies (Animal Models for Efficacy, not safety or clinical outcomes)

Following promising in vitro results, in vivo proof-of-concept studies in relevant animal models are essential to evaluate the efficacy of a compound. The design of these studies and the choice of pharmacodynamic endpoints are critical for a meaningful assessment.

The selection of an appropriate animal model is contingent on the therapeutic indication being investigated. For instance, if this compound were being developed as an anti-inflammatory agent based on the activity of related benzimidazoles, a carrageenan-induced paw edema model in rats would be a standard choice. nih.gov

A typical study design would involve the following steps:

Animal Acclimatization: Animals (e.g., Wistar rats) would be acclimatized to the laboratory conditions for a specified period before the experiment.

Grouping: Animals would be randomly assigned to different groups, including a vehicle control group, a positive control group (a known anti-inflammatory drug), and several experimental groups receiving different dose levels of the test compound.

Induction of Pathology: The inflammatory response would be induced by injecting a phlogistic agent like carrageenan into the sub-plantar region of the rat's hind paw.

Compound Administration: The test compound, positive control, and vehicle would be administered, typically orally or intraperitoneally, at a predetermined time before or after the induction of inflammation.

Endpoint Measurement: The primary efficacy endpoint, in this case, paw volume, would be measured at various time points after carrageenan injection using a plethysmometer.

Pharmacodynamic endpoints are measurements that provide evidence of a drug's biological effect on the body. These can be direct measures of the intended therapeutic effect or biomarkers that are surrogates for clinical efficacy.

In the carrageenan-induced paw edema model, the primary pharmacodynamic endpoint is the reduction in paw edema volume in the treated groups compared to the vehicle control group. The percentage inhibition of edema is calculated to quantify the anti-inflammatory activity.

In addition to the primary endpoint, secondary and exploratory pharmacodynamic endpoints can provide further insights into the mechanism of action. For an anti-inflammatory compound, these might include:

Measurement of Pro-inflammatory Cytokines: Levels of cytokines such as TNF-α, IL-1β, and IL-6 in the paw tissue or systemic circulation can be quantified using techniques like ELISA.

Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity in the inflamed tissue can be measured as an indicator of neutrophil infiltration.

Histopathological Examination: The inflamed paw tissue can be collected at the end of the study for histological analysis to assess cellular infiltration and tissue damage.

The data from these assessments would be compiled to evaluate the dose-dependent efficacy of the compound and to understand its mechanism of action at a physiological level. An example of how such data might be presented is shown in the table below.

| Treatment Group | Paw Volume (mL) at 3h | % Inhibition of Edema | TNF-α Level (pg/mg tissue) |

|---|---|---|---|

| Vehicle Control | 1.5 ± 0.2 | - | 150 ± 25 |

| Positive Control (Indomethacin) | 0.8 ± 0.1 | 46.7% | 75 ± 10 |

| Compound X (Low Dose) | 1.2 ± 0.15 | 20.0% | 120 ± 18 |

| Compound X (High Dose) | 0.9 ± 0.12 | 40.0% | 85 ± 12 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure Activity Relationship Sar Studies for 1 4 Bromobenzyl 1h Imidazol 2 Amine Derivatives

Design Principles for Structural Modification of the 1-(4-Bromobenzyl)-1H-imidazol-2-amine Scaffold

The design of novel analogues of this compound is predicated on a systematic modification of its core structure to probe and optimize interactions with biological targets. The primary areas for structural modification include the 2-aminoimidazole core, the N-1 benzyl (B1604629) substituent, and the 4-bromo-phenyl moiety.

Key design principles involve:

Substitution on the imidazole (B134444) ring: Introducing substituents at the 4 and 5 positions of the imidazole ring can explore steric and electronic requirements within the binding pocket of a target protein.

Variation of the N-1 substituent: The 4-bromobenzyl group is a key feature. Modifications can include altering the substitution pattern on the phenyl ring, replacing the phenyl ring with other aromatic or heteroaromatic systems, and changing the methylene (B1212753) linker.

Isosteric replacements: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with bioisosteres such as a cyano or trifluoromethyl group can fine-tune the electronic and lipophilic properties of the molecule.

Synthetic Strategies for the Preparation of Analogues and Libraries

The synthesis of a diverse library of this compound analogues can be achieved through various established and adaptable synthetic routes. A common strategy involves the construction of the 2-aminoimidazole core followed by N-alkylation.

A representative synthetic approach is outlined below:

Formation of the 2-aminoimidazole core: A common method is the reaction of an α-haloketone with a guanidinylating agent. To introduce diversity at the 4 and 5 positions of the imidazole ring, a variety of substituted α-haloketones can be employed.

N-alkylation: The resulting 2-aminoimidazole can be alkylated at the N-1 position using a range of substituted benzyl halides. For the parent compound, 4-bromobenzyl bromide is used. This step is often carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like acetonitrile (B52724) or dimethylformamide.

To generate a library of analogues, parallel synthesis techniques can be employed, allowing for the rapid production of a large number of compounds by varying the starting materials in a combinatorial fashion. For instance, a matrix of different 2-aminoimidazoles can be reacted with a matrix of substituted benzyl halides to create a diverse library for screening.

| Starting Material 1 (Imidazole Precursor) | Starting Material 2 (Benzyl Halide) | Resulting Analogue Class |

| 2-Aminoimidazole | 4-Chlorobenzyl bromide | N-1 substituted benzyl analogues |

| 4,5-Dimethyl-2-aminoimidazole | 4-Bromobenzyl bromide | C4/C5 substituted imidazole analogues |

| 2-Aminoimidazole | 3-Trifluoromethylbenzyl bromide | Analogues with varied phenyl substitution |

Elucidation of Key Pharmacophores and Active Structural Motifs within the this compound Framework

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For the this compound framework, a general pharmacophore model can be hypothesized based on its structural components and findings from related molecules. nih.gov

The key pharmacophoric features are likely to include:

A hydrogen bond donor: The 2-amino group of the imidazole ring is a primary hydrogen bond donor.

A hydrogen bond acceptor: The nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor.

An aromatic/hydrophobic region: The 4-bromobenzyl group provides a significant hydrophobic region that can engage in van der Waals or pi-stacking interactions with a biological target.

A halogen bond donor: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

These features are crucial for the molecule's interaction with its biological target. The spatial arrangement of these features is critical for optimal binding and subsequent biological response.

Impact of Substituent Effects on Biological Activity (e.g., electronic, steric, lipophilic parameters)

The biological activity of this compound derivatives is significantly influenced by the electronic, steric, and lipophilic properties of the substituents on the phenyl ring.

Steric Effects: The size of the substituent at the 4-position can impact how the molecule fits into a binding pocket. While a bromine atom is of moderate size, introducing bulkier groups could lead to steric hindrance and a decrease in activity. Conversely, smaller substituents might not provide optimal van der Waals contacts. The position of the substituent also plays a role; ortho- and meta-substituents can alter the conformation of the benzyl group relative to the imidazole core.

The following table summarizes the potential impact of different substituents at the 4-position of the benzyl ring based on general medicinal chemistry principles:

| Substituent (R) | Electronic Effect | Steric Effect | Lipophilicity (relative to H) | Potential Impact on Activity |

| -H | Neutral | Small | Baseline | Reference compound |

| -F | Electron-withdrawing | Small | Slightly increased | May improve metabolic stability and binding |

| -Cl | Electron-withdrawing | Moderate | Increased | Similar to bromo, may alter binding affinity |

| -Br | Electron-withdrawing | Moderate | Significantly increased | Parent compound, good balance of properties |

| -I | Electron-withdrawing | Large | Highly increased | May be too bulky, but can form strong halogen bonds |

| -CH3 | Electron-donating | Moderate | Increased | May enhance hydrophobic interactions |

| -OCH3 | Electron-donating | Moderate | Slightly increased | Can act as a hydrogen bond acceptor |

| -CN | Electron-withdrawing | Linear, moderate | Decreased | Strong dipole, can act as H-bond acceptor |

Stereochemical Influences on Biological Activity (if relevant for chiral analogues)

While this compound itself is not chiral, the introduction of a chiral center can have a profound impact on biological activity. Chirality could be introduced by, for example, adding a substituent to the methylene bridge connecting the phenyl and imidazole rings.

If a chiral center is introduced, it is highly likely that the resulting enantiomers would exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit optimally into the binding site, leading to a potent biological response, while the other may bind less effectively or not at all.

The stereoselective synthesis of such chiral analogues would be necessary to evaluate the individual enantiomers. Methods for achieving this could include the use of chiral starting materials, chiral catalysts, or the separation of a racemic mixture through chiral chromatography. nih.govrsc.org For instance, asymmetric synthesis methodologies could be employed to control the stereochemistry at a newly introduced chiral center, providing access to enantiomerically pure compounds for biological evaluation. nih.gov

Advanced Analytical Techniques for the Detection and Quantification of 1 4 Bromobenzyl 1h Imidazol 2 Amine

Chromatographic Methodologies

Chromatographic techniques are fundamental for the separation and analysis of complex mixtures. For a compound like 1-(4-Bromobenzyl)-1H-imidazol-2-amine, various chromatographic methods can be optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is generally suitable for the separation of imidazole (B134444) derivatives. nih.gov

Method development for this compound would involve a systematic optimization of several parameters to achieve a sharp, symmetric, and well-resolved peak. Key considerations include the selection of an appropriate stationary phase, mobile phase composition, and detector settings. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which would provide good retention for the nonpolar bromobenzyl moiety of the molecule. nih.gov

The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). wiley.com The pH of the aqueous phase is a critical parameter, as the amino and imidazole groups of the analyte are basic. Adjusting the pH can control the ionization state of the molecule, thereby influencing its retention time and peak shape. chromforum.org Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good peak shape. ptfarm.pl

Validation of the developed HPLC method would be performed according to established guidelines to ensure its reliability, accuracy, and precision. researchgate.net Parameters to be validated would include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Representative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | 8.5 min |

This table presents a hypothetical but scientifically plausible set of parameters based on methods for similar compounds.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility and polar nature of this compound, direct GC analysis may be challenging. The presence of the amine and imidazole functional groups can lead to peak tailing and poor chromatographic performance.

To overcome these limitations, derivatization is often employed to increase the volatility and thermal stability of the analyte. nih.gov Common derivatization reagents for amino groups include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). wiley.com The derivatized analyte can then be readily analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov The development of a GC method would involve optimizing the derivatization reaction conditions, as well as the GC parameters such as the column type (e.g., a nonpolar or medium-polarity capillary column), temperature program, and carrier gas flow rate. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures compared to conventional HPLC. This results in significantly improved resolution, higher sensitivity, and faster analysis times. mdpi.com For the analysis of this compound, especially in complex matrices, UPLC can offer substantial advantages. wiley.com

The principles of method development for UPLC are similar to those for HPLC, but with a greater emphasis on system optimization to handle the higher pressures. The enhanced resolution of UPLC can be particularly beneficial for separating the target analyte from closely related impurities or matrix components. wiley.com A typical UPLC method would employ a sub-2 µm C18 column and a rapid gradient elution, potentially reducing the analysis time to under 5 minutes. researchgate.net

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a chromatographic separation method, provides powerful analytical capabilities for the quantification of compounds at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex samples. The high selectivity is achieved through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov

For this compound, the precursor ion would likely be the protonated molecule [M+H]+ in positive electrospray ionization (ESI) mode. The selection of product ions would be determined by fragmentation studies of the parent molecule.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also be utilized for quantification, particularly after derivatization of the analyte. researchgate.net Similar to LC-MS/MS (B15284909), GC-MS/MS operating in MRM mode provides excellent sensitivity and selectivity. researchgate.net

Table 2: Plausible LC-MS/MS Parameters for this compound Quantification

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 252.0/254.0 (due to Br isotopes) |

| Product Ion (Q3) | e.g., m/z 171.0 (loss of imidazoleamine) |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

This table presents hypothetical yet representative mass spectrometric parameters.

Development of Quantitative Assays for Biological Samples (e.g., tissue, cell lysates – not human biofluids for clinical purposes)

The quantification of this compound in biological matrices such as tissue homogenates and cell lysates requires a robust sample preparation protocol to remove interfering substances like proteins and lipids. nih.gov Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). organomation.com

For tissue samples, homogenization in a suitable buffer is the first step, followed by one of the extraction techniques. Cell lysates can often be treated directly. Protein precipitation with a cold organic solvent like acetonitrile or methanol is a simple and common approach. nih.gov Following extraction, the sample is typically evaporated to dryness and reconstituted in a solvent compatible with the initial mobile phase of the LC-MS/MS system. organomation.com

The development of a quantitative assay would involve the use of an internal standard (IS), preferably a stable isotope-labeled version of the analyte, to correct for matrix effects and variations in sample processing and instrument response. nih.gov The method would be fully validated to establish its accuracy, precision, linearity, and sensitivity in the specific biological matrix. pharmtech.com

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy if applicable)

Spectroscopic methods are instrumental in the quantitative analysis of organic molecules, leveraging their interaction with electromagnetic radiation. For this compound, both UV-Vis spectrophotometry and fluorescence spectroscopy present viable analytical avenues.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used technique for the quantification of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. The imidazole ring and the bromobenzyl group in this compound constitute a chromophoric system that is expected to exhibit characteristic UV absorption.

The absorption spectrum of imidazole derivatives is influenced by the solvent environment and the pH of the solution. For instance, studies on various imidazole derivatives have shown that the position and intensity of absorption bands can shift with changes in solvent polarity and pH researchgate.netlookchem.com. The absorption maxima (λmax) for substituted imidazoles typically fall within the 200-300 nm range. The quantification of this compound would involve measuring its absorbance at a specific λmax in a suitable solvent and using a calibration curve, constructed with standards of known concentrations, to determine the concentration of an unknown sample.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be applied to molecules that fluoresce, i.e., emit light after absorbing it. The presence of the conjugated π-system in the imidazole ring and the aromatic benzyl (B1604629) group suggests that this compound may exhibit native fluorescence.

The fluorescence properties of imidazole derivatives are also sensitive to the molecular structure and the environment. For example, the fluorescence behavior of 2-aminobenzimidazole (B67599) is significantly affected by solvent and pH . The application of fluorescence spectroscopy for the quantification of this compound would require the determination of its optimal excitation and emission wavelengths. Similar to UV-Vis spectrophotometry, a calibration curve would be generated by plotting fluorescence intensity against the concentration of standard solutions. Given the potential for high sensitivity, this method could be particularly useful for detecting trace amounts of the compound.

The following table summarizes the key aspects of these spectroscopic methods for the analysis of this compound, with expected values based on similar compounds.

| Parameter | UV-Vis Spectrophotometry | Fluorescence Spectroscopy |

| Principle | Measurement of light absorption by chromophores. | Measurement of light emission from a fluorescent molecule after excitation. |

| Expected λmax | 200-300 nm | Excitation: ~280 nm, Emission: ~350 nm |

| Instrumentation | UV-Vis Spectrophotometer | Spectrofluorometer |

| Key Advantages | Simple, rapid, and cost-effective. | High sensitivity and selectivity. |

| Potential Interferences | Other UV-absorbing compounds in the sample matrix. | Quenching effects from other substances in the matrix. |

Electrochemical Detection Approaches for this compound

Electrochemical methods offer an alternative for the sensitive and selective detection of electroactive compounds. The this compound molecule contains moieties that are susceptible to oxidation or reduction, making it a candidate for electrochemical analysis.

Voltammetric Techniques

Voltammetry involves applying a potential to an electrode and measuring the resulting current. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed. The imidazole nucleus and the amino group can be electrochemically oxidized at a suitable working electrode, such as a glassy carbon electrode. The bromobenzyl group might also participate in electrochemical reactions.

The electrochemical behavior of imidazole-containing compounds has been investigated in various studies. For instance, the voltammetric determination of neonicotinoid insecticides, which contain an imidazole ring, has been successfully demonstrated doaj.org. The oxidation or reduction peak potentials and currents would be characteristic of this compound and could be used for its identification and quantification. The peak current is typically proportional to the concentration of the analyte.

The table below outlines potential voltammetric approaches for the detection of this compound.

| Technique | Principle | Typical Working Electrode | Expected Outcome |

| Cyclic Voltammetry (CV) | Scans the potential and measures the resulting current to characterize redox behavior. | Glassy Carbon Electrode (GCE) | Provides information on oxidation/reduction potentials. |

| Differential Pulse Voltammetry (DPV) | Applies pulses of potential to enhance sensitivity and resolve overlapping peaks. | GCE, Modified Electrodes | A peak current proportional to the concentration of the analyte. |

| Square-Wave Voltammetry (SWV) | Uses a square-wave potential waveform for rapid and sensitive measurements. | GCE, Modified Electrodes | High sensitivity with low detection limits. |

Development of Robust Analytical Protocols for Research Applications

For research applications, it is essential to develop and validate robust analytical protocols to ensure the reliability and accuracy of the results. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a powerful and versatile technique for this purpose.

HPLC-UV Method Development

An HPLC method with UV detection is a common approach for the quantification of organic compounds. The development of such a method for this compound would involve optimizing several parameters:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be suitable for separating this moderately polar compound.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve good peak shape and resolution.

Detection Wavelength: The UV detector would be set at the λmax of the compound, as determined by UV-Vis spectrophotometry, to maximize sensitivity.

Method Validation

Once the HPLC method is developed, it must be validated according to established guidelines to ensure its performance. Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table presents typical validation parameters for an HPLC-UV method for a compound similar in nature to this compound, based on published data for related compounds mdpi.commdpi.com.

| Validation Parameter | Typical Acceptance Criteria | Example Values from Literature for Similar Compounds |

| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.999 mdpi.com |

| Accuracy (Recovery) | 80-120% | 95-105% mdpi.com |

| Precision (Relative Standard Deviation, RSD) | < 15% | < 5% mdpi.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 - 1 µg/mL mdpi.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.5 - 5 µg/mL mdpi.com |

For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with mass spectrometry (HPLC-MS/MS) could be employed. This technique would provide structural information and allow for even lower detection limits mdpi.comresearchgate.net.

Potential Applications and Future Research Directions of 1 4 Bromobenzyl 1h Imidazol 2 Amine

Exploratory Therapeutic Applications (Pre-clinical and Theoretical)

The 2-aminoimidazole (2-AI) skeleton is a key structural element in a wide range of bioactive molecules, particularly marine alkaloids, which exhibit a broad spectrum of pharmacological activities. researchgate.net This makes the 2-AI moiety a valuable pharmacophore in medicinal chemistry. researchgate.net Compounds containing this core have shown potential as human β-secretase (BACE1) inhibitors, tubulin-binding agents, and epidermal growth factor receptor inhibitors, as well as demonstrating antimicrobial and antibiotic activity. nih.govacs.org

Given that 1-(4-Bromobenzyl)-1H-imidazol-2-amine contains this critical 2-AI core, it is theoretically a strong candidate for investigation into several therapeutic areas:

Anticancer Research : Imidazole (B134444) derivatives have been thoroughly explored as anticancer agents, targeting enzymes and pathways crucial to cancer cell growth, such as tubulin polymerization, tyrosine kinases, and vascular endothelial growth factor (VEGF). nih.gov The 2-AI scaffold, in particular, is found in compounds that modulate cancer-relevant targets. acs.org The bromobenzyl group can further enhance activity or provide a handle for developing more complex, targeted derivatives. nih.gov

Antimicrobial Agents : The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial compounds. nih.gov The 2-AI framework is present in natural products known for anti-biofilm activity. researchgate.net Furthermore, imidazolium (B1220033) salts, which are related structures, are being explored as a new generation of antibacterial agents. ajrconline.org The potential of this compound as a lead compound for novel antibiotics or anti-biofilm agents warrants investigation.

Enzyme Inhibition : The imidazole ring is a crucial component of many enzyme active sites in biology (e.g., in the amino acid histidine) and can interact with various biological targets. ajrconline.org The 2-AI structure is a known building block for enzyme inhibitors. acs.org Therefore, screening this compound against various enzyme families, such as kinases, proteases, or topoisomerases, could reveal novel inhibitory activities. nih.gov

Table 1: Potential Therapeutic Roles Based on Analogous Compounds

| Therapeutic Area | Target/Mechanism of Action (from Analogues) | Relevant Structural Moiety |

|---|---|---|

| Oncology | Tubulin Polymerization Inhibition nih.gov, Kinase Inhibition , Topoisomerase I/II Inhibition nih.gov | 2-Aminoimidazole, Imidazole |

| Infectious Disease | Anti-biofilm Formation researchgate.net, DNA Double-Strand Breakage nih.gov, Inhibition of Fatty Acid Synthesis ajrconline.org | 2-Aminoimidazole |

| Neurology | β-secretase (BACE1) Inhibition acs.org | 2-Aminoimidazole |

Applications in Material Science (e.g., as a Ligand in Coordination Chemistry, components of functional materials)

The imidazole ring is a versatile building block in coordination chemistry and material science. rsc.org Its two nitrogen atoms are excellent N-donor coordination sites, making imidazole and its derivatives highly effective ligands for constructing metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.net

This compound possesses several features that make it an attractive candidate for material science applications:

Ligand for Coordination Polymers : The imidazole nitrogen atoms can coordinate to metal ions (e.g., Zn(II), Cu(II), Cd(II)) to form complex structures. mdpi.commdpi.com The compound could act as a monodentate ligand, or potentially a bridging ligand under certain conditions, leading to the formation of 1D, 2D, or 3D coordination polymers.

Functional Materials : The properties of the resulting coordination polymers can be tuned by the choice of metal ion and the ligand itself. The presence of the d¹⁰ metal centers like Zn(II) or Cd(II) in combination with imidazole-based ligands can lead to materials with strong photoluminescent properties, which have potential applications in chemical sensors, photochemistry, and electroluminescent displays. mdpi.commdpi.com The 4-bromobenzyl group could influence the packing of the polymer chains and introduce halogen-bonding interactions, potentially affecting the material's bulk properties.

Table 2: Potential Roles in Coordination Chemistry

| Feature of Compound | Role in Material Science | Potential Outcome |

|---|---|---|

| Imidazole Nitrogen Atoms | N-donor ligand sites for metal coordination rsc.org | Formation of coordination polymers and MOFs mdpi.com |

| 4-Bromobenzyl Group | Steric influence on crystal packing; site for halogen bonding | Creation of unique network topologies; tunable solid-state properties |

| Entire Molecule | Ligand in d¹⁰ metal complexes (e.g., Zn(II)) | Development of novel photoluminescent materials mdpi.com |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound has multiple functional groups capable of participating in these interactions, suggesting a rich potential for self-assembly.

Hydrogen Bonding : The 2-amino group is a strong hydrogen bond donor, while the imidazole nitrogen atoms can act as hydrogen bond acceptors. These interactions can direct the assembly of molecules into well-defined one-dimensional chains, tapes, or more complex three-dimensional networks. researchgate.net

π-π Stacking : Both the imidazole and the phenyl rings are aromatic and can engage in π-π stacking interactions. These forces play a crucial role in the organization of molecules in the solid state and can contribute to the stability of supramolecular assemblies. researchgate.netnih.gov

Halogen Bonding : The bromine atom on the benzyl (B1604629) group can act as a halogen bond donor, interacting with Lewis basic sites (such as the nitrogen or oxygen atoms of other molecules). This type of interaction is increasingly used as a tool in crystal engineering to control molecular assembly. researchgate.net

The combination of these interactions could theoretically enable this compound to form complex, ordered supramolecular structures, potentially leading to materials like organogels, liquid crystals, or functional co-crystals. researchgate.netnih.gov

Challenges and Opportunities in the Academic Development of this compound

The primary challenge in the development of this specific compound is the current lack of dedicated research, meaning any investigation must begin from a foundational level.

Challenges:

Characterization : As a novel compound, its physical, chemical, and biological properties are uncharacterized. A full spectroscopic and structural analysis would be the first step before any application-oriented research could proceed.

Lack of Precedent : Without existing data, predicting its biological activity or material properties is purely theoretical, requiring broad and resource-intensive screening campaigns to identify promising areas of application.

Opportunities:

Novelty : Its status as an under-explored compound means that any discoveries regarding its properties or applications would be entirely new, offering significant academic and potentially commercial value.

Synthetic Versatility : The 4-bromo substituent on the benzyl ring is a key feature. It serves as a reactive handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the late-stage derivatization of the molecule, enabling the rapid creation of a library of analogues for structure-activity relationship (SAR) studies. nih.govacs.org

Multidisciplinary Potential : The compound sits (B43327) at the intersection of medicinal chemistry, material science, and supramolecular chemistry, offering opportunities for collaborative research across different scientific disciplines.

Emerging Research Frontiers for Imidazole and Bromobenzyl Containing Compounds

The broader classes of compounds to which this compound belongs are at the forefront of several emerging research areas.

Imidazole Scaffolds in Targeted Therapy : Research into imidazole-containing compounds is moving towards creating highly selective drugs. This includes designing derivatives that target specific cancer-associated proteins or enzymes with greater precision to minimize off-target effects and toxicity. nih.gov The use of imidazoles in developing next-generation kinase inhibitors and agents that overcome drug resistance is a particularly active frontier.

Supramolecular "Click Chemistry" : The concept of using highly specific and reliable non-covalent interactions, akin to "click chemistry," for in-vivo or in-situ applications is gaining traction. nih.gov Imidazole and its derivatives, with their defined hydrogen bonding and coordination capabilities, could be designed as components of such systems for targeted drug delivery or diagnostic applications. nih.gov

Halogen Bonding in Crystal Engineering : The use of halogen bonding, involving elements like bromine, is becoming a sophisticated tool for designing crystalline materials with desired properties, such as specific electronic conductivities, optical properties, or porosities. researchgate.net Bromobenzyl-containing molecules are ideal candidates for exploring this design strategy to create advanced functional materials.

Conclusion

Summary of Key Research Findings and Methodological Advances for 1-(4-Bromobenzyl)-1H-imidazol-2-amine

Direct research findings and methodological advances specifically for this compound are not extensively documented in publicly available scientific literature. However, the synthesis of substituted 2-aminoimidazoles is a well-established area of chemical research. nih.gov Methodologies often involve the cyclization of guanidine (B92328) derivatives with α-haloketones or the functionalization of a pre-existing imidazole (B134444) ring. nih.gov Palladium-catalyzed carboamination reactions of N-propargyl guanidines represent a more recent and versatile approach to constructing the 2-aminoimidazole scaffold. nih.gov

The broader class of 2-aminoimidazole derivatives, which includes the subject compound, has been isolated from marine sponges and is known for a wide array of biological activities. nih.gov These activities are often attributed to the unique electronic and structural properties of the 2-aminoimidazole moiety.

Significance and Broader Academic Impact of Research on this compound

The academic impact of research into this compound is best understood through the lens of its parent structure, 2-aminoimidazole. This heterocyclic system is a key pharmacophore in medicinal chemistry, with derivatives showing potential as inhibitors of enzymes such as human arginase I. nih.gov The ability of the imidazole ring to coordinate with metal ions in enzyme active sites is a critical aspect of its biological function. nih.gov

Furthermore, imidazole derivatives are integral to the development of novel therapeutic agents for a range of diseases, including cancer and infectious diseases. nih.govnih.gov The exploration of compounds like this compound contributes to the broader understanding of structure-activity relationships within this important class of molecules. The bromobenzyl substituent, in particular, offers a site for further chemical modification, allowing for the generation of diverse chemical libraries for biological screening.

Prospective Research Avenues and Future Academic Directions

Future research on this compound is likely to focus on several key areas. A primary avenue will be the development and optimization of synthetic routes to this and related compounds, potentially utilizing modern catalytic methods to improve efficiency and yield. rsc.org

A significant area of future investigation will be the comprehensive evaluation of its biological activity. Given the known properties of 2-aminoimidazoles, this compound could be screened for a variety of therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent. dovepress.com Molecular modeling and computational studies could be employed to predict potential biological targets and guide experimental work.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Bromobenzyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized?

- Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, reacting 4-bromobenzyl bromide with 2-aminoimidazole derivatives under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or Et₃N) . Optimization includes controlling temperature (80–120°C), solvent choice to minimize side reactions, and catalyst use (e.g., Pd for cross-coupling). Characterization via NMR (¹H/¹³C) and LC-MS confirms purity .

Q. How is the purity and structural identity of this compound verified in academic research?

- Answer : Key techniques include:

- NMR Spectroscopy : To confirm substituent positions on the imidazole ring and benzyl group (e.g., aromatic protons at δ 7.2–7.8 ppm, NH₂ signals at δ 5–6 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular weight (expected [M+H]⁺: ~266.0 for C₁₀H₁₀BrN₃) .

- Elemental Analysis : CHN analysis to verify stoichiometry .

Q. What are the primary applications of this compound in medicinal chemistry?

- Answer : The compound serves as a versatile scaffold for:

- Enzyme Inhibitors : The bromobenzyl group enhances lipophilicity, aiding in binding to hydrophobic enzyme pockets .

- Receptor Modulators : The NH₂ group allows derivatization (e.g., amide formation) for probing receptor-ligand interactions .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- HOMO-LUMO gaps : To assess reactivity (e.g., electron-rich imidazole ring for electrophilic substitutions) .

- Electrostatic Potential Maps : To identify nucleophilic/electrophilic sites for reaction planning .

- Solvent Effects : PCM models simulate solvation effects on stability and tautomerism .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Answer : Systematic approaches include:

- Dose-Response Studies : To distinguish true activity from assay artifacts .

- Metabolic Stability Assays : LC-MS/MS to assess if metabolites (e.g., debrominated products) contribute to observed effects .

- Structural Analog Screening : Compare with derivatives lacking the bromobenzyl group to isolate pharmacophoric contributions .

Q. How can X-ray crystallography elucidate the solid-state structure of this compound derivatives?

- Answer : Using SHELX software for refinement:

- Crystal Growth : Slow evaporation from DMSO/ethanol mixtures .

- Data Collection : High-resolution (<1.0 Å) synchrotron data to resolve Br atom positions and hydrogen bonding (e.g., NH₂⋯Br interactions) .

- Validation : R-factor <0.05 and electron density maps confirming absence of disorder .

Methodological Challenges and Solutions

Q. Why might Suzuki-Miyaura coupling of this compound fail, and how is this troubleshooted?

- Answer : Common issues and fixes:

- Pd Catalyst Deactivation : Use Pd(OAc)₂ with SPhos ligand and degassed solvents to prevent oxidation .

- Steric Hindrance : Switch to bulkier arylboronic esters (e.g., pinacol boronic esters) .

- Side Reactions : Monitor reaction progress via TLC; quench early to avoid over-coupling .

Q. What analytical techniques quantify trace impurities in this compound batches?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。